molecular formula C13H18O2 B12055382 Ibuprofen-13C,d3 CAS No. 1261394-40-4

Ibuprofen-13C,d3

Cat. No.: B12055382
CAS No.: 1261394-40-4
M. Wt: 210.29 g/mol
InChI Key: HEFNNWSXXWATRW-LBDFIVMYSA-N
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Description

Ibuprofen-13C,d3 is a labeled form of ibuprofen, where the carbon-13 isotope and deuterium (hydrogen-2) are incorporated into the ibuprofen molecule. This compound is primarily used in scientific research as a tracer for studying the pharmacokinetics and metabolic pathways of ibuprofen. Ibuprofen itself is a widely used non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes (COX-1 and COX-2), reducing inflammation, pain, and fever .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibuprofen-13C,d3 involves the incorporation of carbon-13 and deuterium into the ibuprofen molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ibuprofen-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Ibuprofen-13C,d3 has a wide range of scientific research applications, including:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of ibuprofen in the body.

    Metabolic Pathways: Helps in identifying and quantifying metabolic pathways and intermediates.

    Drug Development: Used in the development of new drugs by studying the interaction of ibuprofen with other compounds.

    Biological Studies: Employed in biological studies to understand the effects of ibuprofen on various biological systems.

    Industrial Applications: Used in the quality control and validation of ibuprofen production processes.

Mechanism of Action

Ibuprofen-13C,d3 exerts its effects through the same mechanism as ibuprofen. It inhibits the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting these enzymes, ibuprofen reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ibuprofen-13C,d3

This compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in scientific studies. This makes it an invaluable tool for pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .

Properties

CAS No.

1261394-40-4

Molecular Formula

C13H18O2

Molecular Weight

210.29 g/mol

IUPAC Name

3,3,3-trideuterio-2-[4-(2-methylpropyl)phenyl](313C)propanoic acid

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3+1D3

InChI Key

HEFNNWSXXWATRW-LBDFIVMYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C(C1=CC=C(C=C1)CC(C)C)C(=O)O

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O

Origin of Product

United States

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